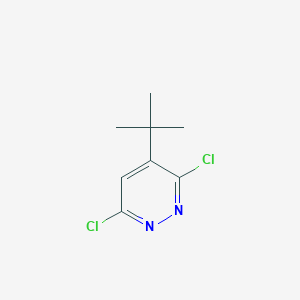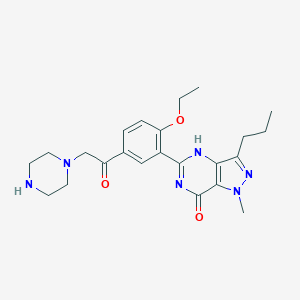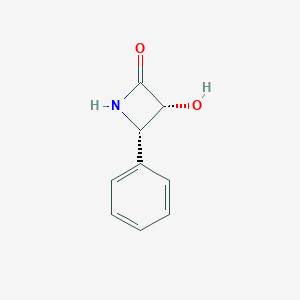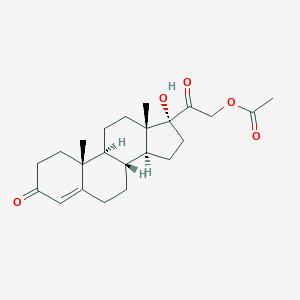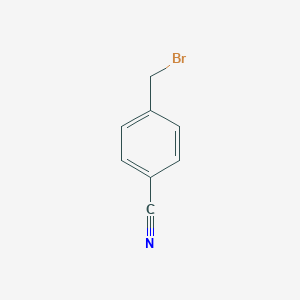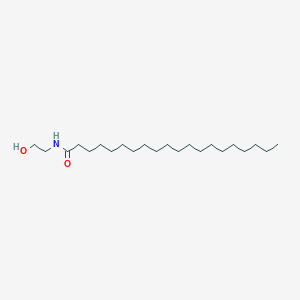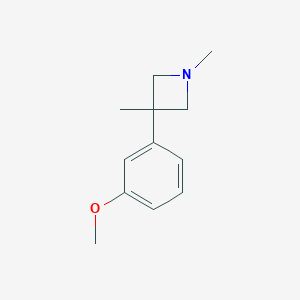
3-(3-methoxyphenyl)-1,3-dimethylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-1,3-dimethylazetidine is a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
The synthesis of 3-(3-methoxyphenyl)-1,3-dimethylazetidine can be achieved through several methods:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, leading to the formation of the azetidine ring.
Ring Expansion and Rearrangement: These methods involve the expansion or rearrangement of smaller or larger rings to form the azetidine ring.
Analyse Des Réactions Chimiques
3-(3-methoxyphenyl)-1,3-dimethylazetidine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-1,3-dimethylazetidine has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-1,3-dimethylazetidine involves its reactivity due to the significant ring strain in the four-membered azetidine ring. This ring strain makes the compound highly reactive under appropriate conditions, allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
3-(3-methoxyphenyl)-1,3-dimethylazetidine can be compared with other similar compounds such as aziridines and oxetanes:
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
19832-26-9 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-1,3-dimethylazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(8-13(2)9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
BBKZHHVTZDNSHC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
SMILES canonique |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Key on ui other cas no. |
19832-26-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


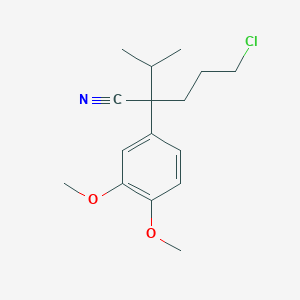

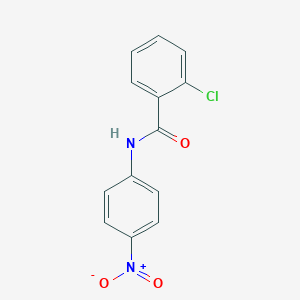
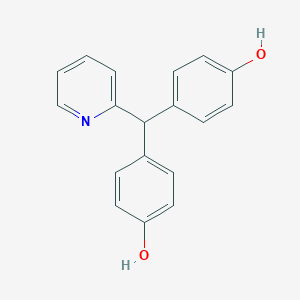
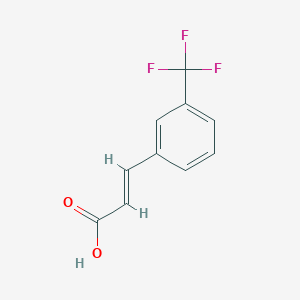
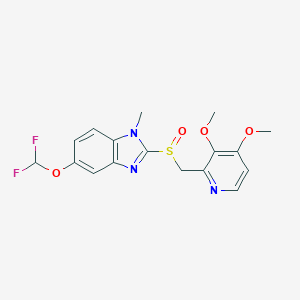
![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)
